2-Mercaptoethyl beta-D-glucopyranoside
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Overview
Description
2-Mercaptoethyl beta-D-glucopyranoside is a sulfur-containing compound that belongs to the class of thiol glycosides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and range of biological activities, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as methyl beta-d-glucopyranoside have been shown to interact with enzymes like endoglucanase 5a, endoglucanase f, and possible cellulase cela1 .
Mode of Action
It’s worth noting that related compounds have been shown to induce cell apoptosis by inhibiting the pi3k-akt-bad pathway .
Biochemical Pathways
The pi3k-akt-bad pathway, which is involved in cell survival and growth, is known to be affected by similar compounds .
Result of Action
Related compounds have been shown to induce cell apoptosis, suggesting a potential anti-cancer effect .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in acetone, ethanol, methanol, and water .
Cellular Effects
Similar compounds have been shown to have potential properties for use as nanovesicles for drug delivery .
Molecular Mechanism
Studies on similar compounds have shown that they can form complexes with artificial receptors .
Temporal Effects in Laboratory Settings
It is known to be a crystalline residue and is recommended to be stored at -20° C .
Metabolic Pathways
Similar compounds have been shown to be involved in the biosynthesis of hydrolyzable tannins in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with a mercaptoethyl group. One common method involves the use of glycosyl donors and acceptors in the presence of a catalyst. The reaction conditions often include mild temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids. This method has been shown to produce high yields of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce disulfides, while substitution reactions can yield various derivatives with modified functional groups .
Scientific Research Applications
2-Mercaptoethyl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a biochemical tool in proteomics research and organic synthesis.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: In medical research, this compound is used in drug development and clinical trials to evaluate its therapeutic potential.
Industry: The compound is used in the production of surfactants, cleaning products, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Octyl beta-D-glucopyranoside: Another glucoside with a longer alkyl chain, used as a surfactant and in membrane protein studies.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with an even longer alkyl chain, used in similar applications.
Uniqueness
2-Mercaptoethyl beta-D-glucopyranoside is unique due to its sulfur-containing thiol group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring thiol reactivity, such as in redox biology and protein modification studies.
Properties
IUPAC Name |
(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFGRHVKQZODJ-OAIINSLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662070 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130263-77-3 |
Source
|
Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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